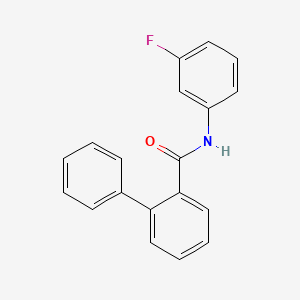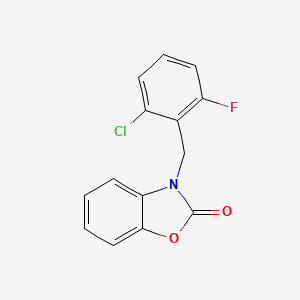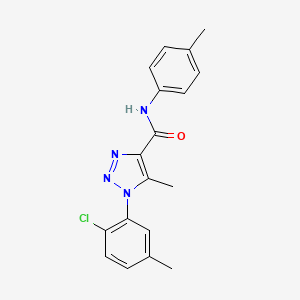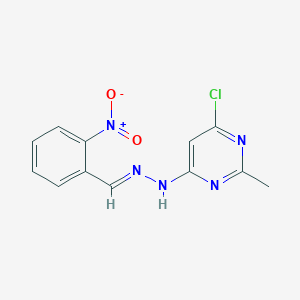
N-(3-fluorophenyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-biphenylcarboxamide, also known as FLB-457, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a selective dopamine D2 receptor antagonist that has been studied for its ability to modulate dopaminergic neurotransmission in the brain. In
作用机制
N-(3-fluorophenyl)-2-biphenylcarboxamide acts as a selective dopamine D2 receptor antagonist, which means it binds to and blocks the activity of dopamine at D2 receptors in the brain. This leads to a decrease in dopaminergic neurotransmission, which can have various effects on behavior and cognition. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, reduce impulsivity, and improve cognitive flexibility in animal models.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to decrease dopamine release in the striatum, which is a key brain region involved in reward processing and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, which is another key brain region involved in reward processing. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.
实验室实验的优点和局限性
One of the main advantages of N-(3-fluorophenyl)-2-biphenylcarboxamide is its selectivity for dopamine D2 receptors, which allows for more precise modulation of dopaminergic neurotransmission in the brain. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has a long half-life, which makes it suitable for use in chronic studies. However, one of the limitations of N-(3-fluorophenyl)-2-biphenylcarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have off-target effects at high doses, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-2-biphenylcarboxamide. One area of interest is the role of N-(3-fluorophenyl)-2-biphenylcarboxamide in the treatment of addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, which makes it a promising candidate for the treatment of addiction. Additionally, further research is needed to investigate the long-term effects of N-(3-fluorophenyl)-2-biphenylcarboxamide on behavior and cognition. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-biphenylcarboxamide, particularly in humans.
合成方法
The synthesis of N-(3-fluorophenyl)-2-biphenylcarboxamide involves the reaction of 3-fluoroaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-biphenylcarboxamide in its pure form.
科学研究应用
N-(3-fluorophenyl)-2-biphenylcarboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate dopaminergic neurotransmission in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been used in preclinical studies to investigate the role of dopamine in reward processing and decision making.
属性
IUPAC Name |
N-(3-fluorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRHULAKIIYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-biphenylcarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)

![4-methyl-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5880924.png)


![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)


![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)

![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)